Home > Products > Screening Compounds P16469 > alpha-Cyano-4-hydroxycinnamic acid
alpha-Cyano-4-hydroxycinnamic acid -

alpha-Cyano-4-hydroxycinnamic acid

Catalog Number: EVT-8040623
CAS Number:
Molecular Formula: C10H7NO3
Molecular Weight: 189.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Alpha-cyano-4-hydroxycinnamic acid is derived from natural sources, primarily found in plants as part of the phenylpropanoid metabolic pathway. It is classified as an organic compound with the molecular formula C10H9NO3C_10H_9NO_3 and a molar mass of approximately 189.18 g/mol. The carboxylate form of this compound is known as alpha-cyano-4-hydroxycinnamate.

Synthesis Analysis

The synthesis of alpha-cyano-4-hydroxycinnamic acid can be achieved through various chemical pathways. One common method involves the reaction between 4-hydroxycinnamic acid and cyanogen bromide or other cyanating agents under controlled conditions.

Synthesis Method:

  1. Starting Materials: 4-Hydroxycinnamic acid and cyanogen bromide.
  2. Reaction Conditions: The reaction typically occurs in an organic solvent, such as dichloromethane, at room temperature or slightly elevated temperatures.
  3. Yield Optimization: The reaction time and concentration of reagents can be adjusted to maximize yield, often requiring purification steps such as recrystallization.

This method is advantageous due to its straightforward approach and the availability of starting materials.

Molecular Structure Analysis

The molecular structure of alpha-cyano-4-hydroxycinnamic acid features:

  • A cinnamic acid backbone, which consists of a phenyl ring attached to an alkene (vinyl) group.
  • A hydroxyl group (-OH) located at the para position relative to the carboxylic acid.
  • A cyano group (-C≡N) that is attached to the carbon adjacent to the hydroxyl group.

Structural Data

  • Molecular Formula: C10H9NO3C_{10}H_{9}NO_{3}
  • Molecular Weight: Approximately 189.18 g/mol
  • Functional Groups: Hydroxyl (-OH), Cyano (-C≡N), Carboxylic Acid (-COOH)

The structural arrangement allows for hydrogen bonding and interactions that are crucial for its function as a matrix in mass spectrometry.

Chemical Reactions Analysis

Alpha-cyano-4-hydroxycinnamic acid participates in various chemical reactions, primarily involving:

  1. Esterification: Reaction with alcohols to form esters, which can be useful in modifying its solubility and reactivity.
  2. Deprotonation: In basic conditions, the carboxylic acid can lose a proton, forming a carboxylate ion that enhances its solubility in polar solvents.
  3. Condensation Reactions: Can react with amines or other nucleophiles due to the presence of electrophilic sites in its structure.

These reactions expand its utility in synthetic organic chemistry and analytical applications.

Mechanism of Action

In mass spectrometry applications, alpha-cyano-4-hydroxycinnamic acid acts primarily by:

  1. Matrix Functionality: It absorbs laser energy effectively, facilitating the desorption and ionization of analytes (peptides or nucleotides) without fragmentation.
  2. Hydrogen Bonding: The hydroxyl group can form hydrogen bonds with analytes, enhancing their stability during ionization.
  3. Ionization Efficiency: The cyano group aids in creating charged species necessary for mass analysis.

This mechanism is critical for achieving high sensitivity and resolution in mass spectrometric analyses.

Physical and Chemical Properties Analysis

Alpha-cyano-4-hydroxycinnamic acid exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a light yellow crystalline powder.
  • Solubility: Soluble in organic solvents such as methanol (up to 50 mg/ml) and acetone.
  • Melting Point: Approximately 170–175 °C.
  • Stability: Stable under normal laboratory conditions but sensitive to strong acids or bases.

These properties make it suitable for various analytical techniques, especially in mass spectrometry.

Applications

Alpha-cyano-4-hydroxycinnamic acid has diverse applications across several scientific fields:

  1. Mass Spectrometry: Primarily used as a matrix for peptide and protein analysis via matrix-assisted laser desorption/ionization mass spectrometry.
  2. Proteomics Research: Facilitates high-throughput identification of proteins from complex mixtures due to its effective sample preparation capabilities.
  3. Biochemical Studies: Utilized in studying metabolic pathways involving phenolic compounds due to its structural similarity to natural metabolites.
  4. Pharmaceutical Development: Investigated for potential therapeutic applications based on its biological activity related to antioxidant properties.
Biological Activity & Mechanistic Pathways of α-Cyano-4-Hydroxycinnamic Acid (CHCA)

Monocarboxylate Transporter (MCT) Inhibition Dynamics

CHCA (α-Cyano-4-hydroxycinnamic acid) is a well-characterized, potent, and non-competitive inhibitor of monocarboxylate transporters (MCTs), a family of proton-coupled symporters critical for the cellular influx and efflux of metabolically important monocarboxylates like lactate, pyruvate, and ketone bodies [3] [6] [8]. Its inhibitory activity primarily targets specific MCT isoforms, profoundly impacting cellular metabolism, particularly in pathological contexts like cancer.

Role in Modulating Lactate/Pyruvate Transport in Cancer Metabolism

Cancer cells frequently exhibit a metabolic reprogramming known as the Warburg effect, characterized by high glycolytic rates and lactate production even under normoxic conditions. To maintain intracellular pH homeostasis and fuel oxidative metabolism in oxygenated tumor cells or adjacent stromal cells, cancer cells rely heavily on MCTs, especially MCT1 and MCT4, for lactate export and import [2] [8]. CHCA effectively disrupts this critical lactate shuttle.

By inhibiting MCT-mediated lactate efflux, CHCA causes significant intracellular lactate accumulation in glycolytic cancer cells. This accumulation has several detrimental consequences:

  • Glycolytic Inhibition: High intracellular lactate levels inhibit key glycolytic enzymes like hexokinase and phosphofructokinase via feedback inhibition, reducing glycolytic flux and glucose consumption [7] [8].
  • Reduced Biosynthetic Intermediates: Inhibition of glycolysis limits the availability of glycolytic intermediates essential for biosynthetic pathways supporting rapid cell proliferation.
  • Metabolic Stress: Impaired lactate efflux disrupts intracellular pH regulation, contributing to metabolic stress.
  • Sensitization to Therapy: The resulting metabolic perturbation, including reduced antioxidant capacity (e.g., lower glutathione levels due to depleted glycolytic intermediates), sensitizes cancer cells to radiation and chemotherapy [2] [7].

Experimental evidence demonstrates that CHCA (typically at concentrations of 0.5-20 mM) reduces proliferation, invasion, and migration in various cancer cell lines, including glioma (U251), breast cancer (MCF-7), and cervical cancer (SiHa) [2] [6] [7]. Its cytotoxic effect is particularly pronounced in cancer cells overexpressing MCT1 and dependent on high lactate flux. CHCA also disrupts physiological processes dependent on lactate transport, such as branching morphogenesis in developing rat lung explants, highlighting its potent biological effect [3].

Table 1: Impact of CHCA on Cancer Cell Parameters

Cancer Cell LineMCT Isoform TargetedKey CHCA Effect(s)Concentration RangeFunctional Outcome
U251 (Glioma)MCT1 (High), MCT4↓ Glucose consumption, ↓ Lactate production, Cytotoxicity5-10 mMInhibited proliferation, induced cell death
MCF-7 (Breast)MCT1↓ Lactate efflux10-20 mMReduced proliferation, migration, invasion; Increased cell death
SiHa (Cervical)MCT4Inhibition of [¹⁴C]-lactate uptake (EC₅₀ ~10.7 µM), Cytotoxicity (EC₅₀ ~10.7 µM)10.7 µM (EC₅₀)Reduced lactate uptake, Cytotoxicity in lactate-containing medium
HCT-116 (Colon)MCT1CytotoxicityIC₅₀ ~1650 µMReduced cell viability
Lung Explants (Rat)MCT1/MCT4Disrupted branching, ↓ Epithelial perimeter/area0.5-1.0 mMImpaired lung development

Structural Determinants of CHCA Binding to MCT Isoforms

CHCA exhibits significant selectivity among MCT isoforms, primarily driven by structural complementarity with the substrate binding pocket:

  • High Affinity for MCT1: CHCA demonstrates its highest potency against MCT1 (SLC16A1), with reported Ki values in the low micromolar range (typically cited as 5-10 µM or lower based on lactate transport inhibition) [7] [8]. This high affinity stems from optimal interactions between its molecular structure and the MCT1 substrate binding site. Key features include:
  • The α-cyano group acts as a strong hydrogen bond acceptor, likely interacting with key residues (e.g., histidines, arginines) lining the proton translocation pathway or substrate binding pocket.
  • The hydroxyl group on the phenyl ring contributes to binding affinity, possibly through hydrogen bonding or polar interactions within a hydrophobic sub-pocket.
  • The planar cinnamic acid backbone allows for π-stacking or hydrophobic interactions within the transporter channel.
  • The carboxylate group is essential for recognition as a monocarboxylate mimic and likely interacts with positively charged residues involved in proton coupling.
  • Reduced Potency Against MCT4: CHCA also inhibits MCT4 (SLC16A3), but with significantly lower potency. Reported Ki values for MCT4 inhibition are typically 5-10 times higher than for MCT1 (often in the range of 50-100 µM) [7]. This reduced affinity is attributed to structural differences in the substrate binding pocket of MCT4 compared to MCT1, particularly residues defining the size and chemical environment of the binding site. The bulkier or more hydrophobic nature of the MCT4 pocket likely reduces the optimal fit for CHCA.
  • Low/No Activity Against MCT2 and MCT3: MCT2 (SLC16A7) is generally considered sensitive to CHCA, potentially with affinity intermediate between MCT1 and MCT4. MCT3 (SLC16A8) is reported to be largely insensitive to CHCA inhibition [7] [8].

The binding mode of CHCA involves competition with the substrate (lactate/pyruvate) for the transport site, preventing proton-coupled monocarboxylate translocation across the plasma membrane. Its inhibitory effect is rapid and occurs extracellularly, as CHCA does not need to enter the cell to exert its function [7].

Table 2: CHCA Selectivity and Binding Determinants for MCT Isoforms

MCT IsoformCHCA SensitivityApprox. Ki Relative to MCT1Key Structural Determinants for CHCA BindingCritical CHCA Structural Features
MCT1 (SLC16A1)High1x (Reference, Ki ~5-10 µM)Optimal binding pocket size/composition; Key polar residues (e.g., Arg, His) for cyano/carboxylCyano group (-CN), Carboxylate (-COO⁻), Planar backbone, 4-OH group
MCT2 (SLC16A7)Moderate~2-5x Higher Ki?Structural differences in binding pocket residues vs MCT1Cyano group (-CN), Carboxylate (-COO⁻)
MCT3 (SLC16A8)Low/Insensitive>>10x Higher KiBinding pocket likely incompatible or lacks key interaction sitesMinimal interaction
MCT4 (SLC16A3)Low5-10x Higher Ki (Ki ~50-100 µM)Larger/more hydrophobic binding pocket; Reduced complementarityCarboxylate (-COO⁻) essential; Cyano/OH group interaction less optimal

Aldose Reductase (ALR2) Inhibition for Diabetic Complication Management

Beyond MCT inhibition, CHCA serves as a valuable pharmacophore scaffold for developing inhibitors targeting aldose reductase (ALR2, AKR1B1), a key enzyme in the diabetic polyol pathway implicated in the pathogenesis of chronic diabetic complications like neuropathy, retinopathy, cataracts, and nephropathy [1].

CHCA-Derived Multifunctional Inhibitors in Polyol Pathway Disruption

Under hyperglycemic conditions, ALR2 reduces glucose to sorbitol using NADPH as a cofactor. Sorbitol is subsequently oxidized to fructose by sorbitol dehydrogenase (SDH). This polyol pathway activation is detrimental due to:

  • Osmotic Stress: Sorbitol accumulation, being poorly membrane-permeable, causes osmotic stress leading to cell swelling, membrane damage, and cell death (e.g., in lens epithelial cells contributing to cataracts).
  • Redox Imbalance: Depletion of cytosolic NADPH compromises the regeneration of reduced glutathione (GSH), a major cellular antioxidant, increasing susceptibility to oxidative stress.
  • Advanced Glycation End-products (AGEs): Fructose is a more potent glycating agent than glucose, contributing to AGE formation, protein cross-linking, and tissue damage.

Recognizing the limitations of existing aldose reductase inhibitors (ARIs) like epalrestat (adverse effects, pharmacokinetic issues), researchers focused on the CHCA scaffold. Structure-based design leveraged insights from docking studies indicating that the α-cyano group of CHCA enhances binding affinity to ALR2 by forming additional hydrogen bonds (e.g., with Ser214 in the active site) compared to its parent compound, p-coumaric acid [1].

This led to the synthesis of a series of novel, flexible CHCA-derived inhibitors. These compounds typically consist of three parts:

  • The CHCA moiety (core scaffold providing ALR2 binding affinity).
  • A spacer/linker (alkyl chain of variable length).
  • A modified amino acid (MAA) part (hydrophobic group designed to occupy adjacent pockets, including the specificity pocket, and often incorporating antioxidant pharmacophores).

One optimized compound, (R,E)-N-(3-(2-acetamido-3-(benzyloxy)propanamido)propyl)-2-cyano-3-(4-hydroxyphenyl)acrylamide (5f), emerged as highly potent:

  • Potent ALR2 Inhibition: Compound 5f exhibited an IC₅₀ of 72.7 ± 1.6 nM against human ALR2, comparable to the reference drug epalrestat (IC₅₀ 61.3 ± 1.3 nM) [1].
  • Multifunctionality: Crucially, 5f demonstrated significant antioxidant activity, making it a multifunctional agent targeting both the polyol pathway and oxidative stress.
  • In Vivo Efficacy: In a hyperglycemic chick embryo model, 5f effectively reduced hyperglycemia-induced neural tube defects (NTDs) and embryo death rates. It improved embryo weight and morphology. Mechanistically, 5f:
  • Restored expression of the paired box type 3 transcription factor (Pax3), critical for neural tube development.
  • Normalized hyperglycemia-induced increases in ALR2 activity.
  • Prevented sorbitol accumulation.
  • Reduced markers of oxidative stress (ROS and malondialdehyde (MDA) generation) back to normal levels [1].

The structure-activity relationship (SAR) within this CHCA-derivative series revealed the importance of the spacer length and the nature of the MAA part for optimal ALR2 inhibition. For instance, compound 5f (with a longer spacer: n=3) was ~5 times more potent than a close analogue (5d, n=2). Bulky groups like tert-butyl in the MAA part generally decreased activity with longer spacers but could increase it with shorter spacers, indicating a need for precise spatial matching within the enzyme's active site [1].

Selectivity Profiling Against Aldehyde Reductase (ALR1)

A critical challenge in developing effective ARIs is achieving selectivity for ALR2 over the closely related enzyme aldehyde reductase (ALR1, AKR1A1). ALR1 plays important physiological roles in detoxifying reactive aldehydes (e.g., derived from lipid peroxidation) and metabolizing neurotransmitters and corticosteroids. Non-selective inhibition of ALR1 is associated with adverse effects, including the toxic accumulation of aldehyde substrates [1].

CHCA-derived inhibitors, particularly compound 5f, demonstrate promising selectivity profiles:

  • High Selectivity for ALR2: Compound 5f bound to ALR2 with a distinct mode of interaction compared to classical inhibitors and did not significantly inhibit ALR1 activity at concentrations effective against ALR2 [1].
  • Structural Basis for Selectivity: The selectivity arises from exploiting subtle differences in the active site architectures between ALR2 and ALR1. While the catalytic residues (Tyr, His, Lys) are conserved, the "specificity pocket" adjacent to the active site differs significantly. CHCA-derived inhibitors like 5f, with their extended flexible structures incorporating the MAA part, are designed to bind deeply into the ALR2 active site and extend into its larger, more hydrophobic specificity pocket. ALR1 possesses a smaller or structurally distinct specificity pocket that cannot optimally accommodate these bulky CHCA derivatives, leading to significantly weaker binding and thus high selectivity for ALR2 [1].

This high selectivity is a major advantage of the rationally designed CHCA derivatives over some earlier ARIs, reducing the potential for off-target effects mediated by ALR1 inhibition and enhancing their therapeutic potential for managing diabetic complications.

Table 3: Profile of CHCA-Derived ALR2 Inhibitor 5f

PropertyResult/ValueSignificance/Implication
ALR2 Inhibition (IC₅₀)72.7 ± 1.6 nMHighly potent, comparable to epalrestat (61.3 ± 1.3 nM)
ALR1 InhibitionNot SignificantHigh selectivity for ALR2 over ALR1, reducing toxicity risk
Antioxidant ActivityStrongMultifunctional: Addresses both polyol pathway and oxidative stress
In Vivo Efficacy (Hyperglycemic Chick Embryo)
* Neural Tube Defects (NTDs)ReducedProtective effect against developmental malformations
* Embryo Death RateReducedImproved survival
* Body Weight/MorphologyImprovedCounteracted hyperglycemia-induced growth impairment
Mechanistic Effects In Vivo
* Pax3 ExpressionRestoredCorrected critical developmental gene expression
* ALR2 ActivityNormalizedDirect target engagement in vivo
* Sorbitol AccumulationPreventedBlocked polyol pathway flux
* ROS/MDA GenerationReduced to NormalConfirmed potent antioxidant effect

Properties

Product Name

alpha-Cyano-4-hydroxycinnamic acid

IUPAC Name

2-cyano-3-(4-hydroxyphenyl)prop-2-enoic acid

Molecular Formula

C10H7NO3

Molecular Weight

189.17 g/mol

InChI

InChI=1S/C10H7NO3/c11-6-8(10(13)14)5-7-1-3-9(12)4-2-7/h1-5,12H,(H,13,14)

InChI Key

AFVLVVWMAFSXCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.